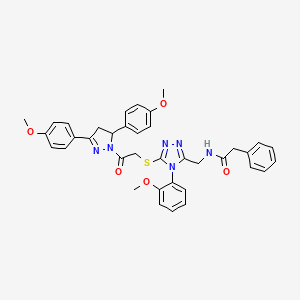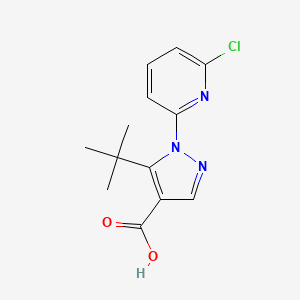
5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H16ClN3O2 . It is a high-quality reference standard used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is 1S/C14H16ClN3O2/c1-14 (2,3)12-9 (13 (19)20-4)8-16-18 (12)11-7-5-6-10 (15)17-11/h5-8H,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is 293.75 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of amides were synthesized by condensing chlorides of substituted pyrazine-2-carboxylic acids, including 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, with various ring-substituted aminothiazoles or anilines. The structure-activity relationships between the chemical structures and their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities were explored. Notably, derivatives of substituted pyrazinecarboxylic acid demonstrated significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, along with potent inhibition of oxygen evolution rate in spinach chloroplasts, indicating potential applications in antimicrobial and herbicidal research (Doležal et al., 2006).
Regioselectivity and Reaction Media Study
The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride was studied, revealing that the reaction medium significantly influences the regioselectivity of the resulting pyrazoles. High regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved using NaOH in EtOH, highlighting the importance of reaction conditions in the synthesis of pyrazole derivatives (Martins et al., 2012).
Optical Properties of Novel Derivatives
Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized and characterized, with their fluorescence spectral characteristics investigated. The absorption and emission wavelengths were found to be less correlated with substituent groups, providing insights into the design of new materials for optical applications (Ge et al., 2014).
Synthesis of Pyrazole-5-carboxylates
A series of 4-substituted 1H-pyrazole-5-carboxylates was synthesized from unsymmetrical enaminodiketones, demonstrating a regiospecific and efficient method for obtaining pyrazole derivatives. This research contributes to the development of synthetic methodologies in organic chemistry (Rosa et al., 2008).
Facile Synthesis of Ortho-Halo-Substituted Derivatives
An efficient and practical route for the regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids was described, showcasing the versatility of pyrazole derivatives in the synthesis of bioactive compounds (Heim-Riether, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)11-8(12(18)19)7-15-17(11)10-6-4-5-9(14)16-10/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPPWDVUSJWTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

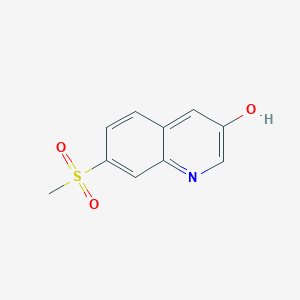
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2797226.png)
![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2797235.png)
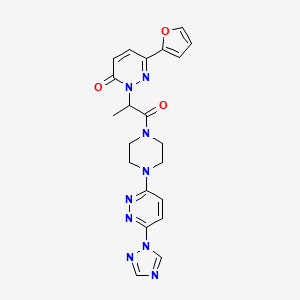
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2797239.png)
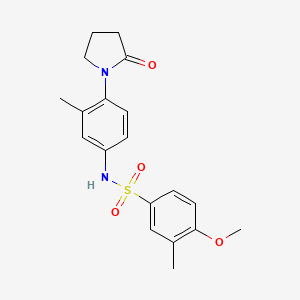
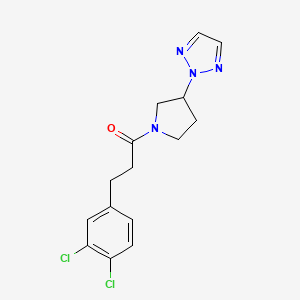
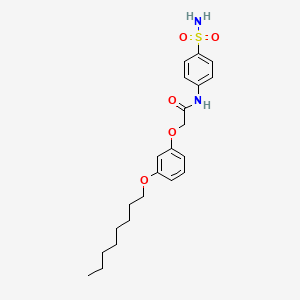
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)
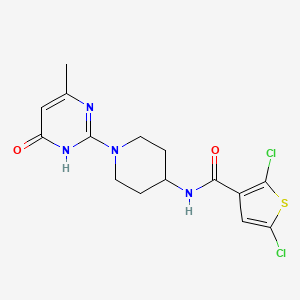
![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)
